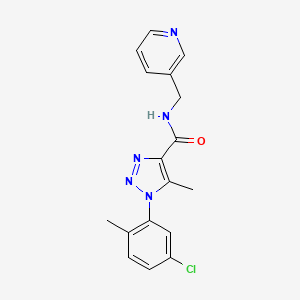

1-(5-chloro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(5-chloro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O/c1-11-5-6-14(18)8-15(11)23-12(2)16(21-22-23)17(24)20-10-13-4-3-7-19-9-13/h3-9H,10H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFGNOMOPVUVOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is suggested that the compound may have a role in the treatment of depression. Depression is commonly associated with the malfunction of noradrenergic, dopaminergic, and serotonergic systems. Therefore, it’s plausible that this compound may interact with these neurotransmitter systems.

Mode of Action

Given its potential role in treating depression, it may interact with the monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system.

Biological Activity

1-(5-chloro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies.

The molecular formula of the compound is with a molecular weight of 341.8 g/mol. The structure incorporates a triazole ring, which is known for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆ClN₅O |

| Molecular Weight | 341.8 g/mol |

| CAS Number | 950230-97-4 |

Synthesis

The synthesis of this compound typically involves the coupling of various precursors through click chemistry methods. The triazole moiety can be synthesized via the reaction of azides with alkynes under mild conditions, which is a hallmark of triazole synthesis.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of triazole derivatives. The compound has been evaluated against various cancer cell lines:

- MCF-7 (Breast Cancer) : Exhibited significant antiproliferative activity with an IC50 value indicating effective inhibition.

- HCT-116 (Colorectal Cancer) : Similar results were observed, suggesting a broad spectrum of activity across different cancer types.

In one study, derivatives containing the triazole ring showed IC50 values ranging from 1.1 μM to 4.76 μM against various cancer cell lines, outperforming standard drugs like doxorubicin and 5-fluorouracil in terms of cytotoxicity . The mechanism of action often involves the induction of apoptosis through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) levels and subsequent activation of caspases .

Antimicrobial Activity

The antimicrobial properties have also been explored. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound could be developed as an antimicrobial agent .

The biological activities are attributed to several mechanisms:

- Apoptosis Induction : The compound increases ROS levels leading to mitochondrial dysfunction and activation of apoptotic pathways.

- Enzyme Inhibition : Inhibition of thymidylate synthase has been noted in related compounds, contributing to their anticancer effects .

- Antimicrobial Action : The disruption of bacterial cell membranes and interference with metabolic pathways have been proposed as mechanisms for its antimicrobial activity.

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

- A study involving a series of triazole compounds reported that those with electron-withdrawing groups exhibited enhanced anticancer activity compared to their electron-donating counterparts .

- Another investigation into similar compounds revealed that modifications at the phenyl ring significantly influenced both anticancer and antimicrobial activities .

Comparison with Similar Compounds

Key Observations :

- Aromatic Substitution : The target’s 5-chloro-2-methylphenyl group differs from analogs with 3-chloro-4-methylphenyl () or 2-chlorophenyl (). These variations influence steric bulk and electronic effects (e.g., chloro’s electron-withdrawing nature) .

- Amide Substituents: Pyridin-3-ylmethyl in the target contrasts with phenethyl () or dimethylamino-benzyl () groups. Pyridine’s nitrogen may enhance solubility and receptor binding compared to purely hydrocarbon chains .

Physicochemical Properties

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.